![molecular formula C30H20BrN B13387489 9-([1,1'-Biphenyl]-4-yl)-3-bromo-6-phenyl-9H-carbazole](/img/structure/B13387489.png)
9-([1,1'-Biphenyl]-4-yl)-3-bromo-6-phenyl-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-([1,1’-Biphenyl]-4-yl)-3-bromo-6-phenyl-9H-carbazole: is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This compound, in particular, is characterized by its complex structure, which includes a biphenyl group, a bromine atom, and a phenyl group attached to a carbazole core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-([1,1’-Biphenyl]-4-yl)-3-bromo-6-phenyl-9H-carbazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Intermediate: The biphenyl group can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid.
Bromination: The biphenyl intermediate is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Carbazole Formation: The brominated biphenyl is then coupled with a phenyl-substituted carbazole precursor through a palladium-catalyzed C-N coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-quinone derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products
Oxidation: Carbazole-quinone derivatives.
Reduction: De-brominated carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 9-([1,1’-Biphenyl]-4-yl)-3-bromo-6-phenyl-9H-carbazole is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, carbazole derivatives have shown potential as antimicrobial and anticancer agents. The compound’s ability to interact with biological macromolecules makes it a valuable tool for studying biochemical pathways and developing therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties. Carbazole-based drugs have been explored for their potential to treat diseases such as cancer, Alzheimer’s, and bacterial infections.
Industry
In the industry, this compound is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its high thermal stability and electron-rich nature make it an excellent candidate for use in optoelectronic applications.
Wirkmechanismus
The mechanism of action of 9-([1,1’-Biphenyl]-4-yl)-3-bromo-6-phenyl-9H-carbazole involves its interaction with specific molecular targets. In biological systems, it can bind to DNA or proteins, disrupting their normal function and leading to cell death. In electronic applications, the compound’s electron-rich nature allows it to efficiently transport charge carriers, enhancing the performance of devices such as OLEDs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl (CBP): A widely-used host material for OLEDs with high hole mobility.
3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl (mCBP): An isomer of CBP with a higher triplet energy due to its meta-linkage.
Uniqueness
9-([1,1’-Biphenyl]-4-yl)-3-bromo-6-phenyl-9H-carbazole stands out due to the presence of the bromine atom, which provides additional reactivity and allows for further functionalization. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C30H20BrN |
|---|---|
Molekulargewicht |
474.4 g/mol |
IUPAC-Name |
3-bromo-6-phenyl-9-(4-phenylphenyl)carbazole |
InChI |
InChI=1S/C30H20BrN/c31-25-14-18-30-28(20-25)27-19-24(22-9-5-2-6-10-22)13-17-29(27)32(30)26-15-11-23(12-16-26)21-7-3-1-4-8-21/h1-20H |
InChI-Schlüssel |
SPKROVJEQKGWPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC=CC=C5)C6=C3C=CC(=C6)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B13387410.png)
![3-[(3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1lambda6,4-benzothiazepin-8-yl)methylamino]pentanedioic acid](/img/structure/B13387422.png)
![[4,12-Diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13387423.png)
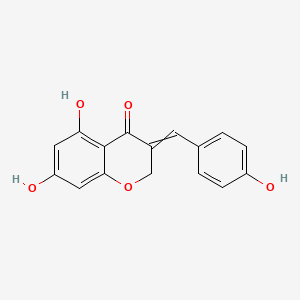
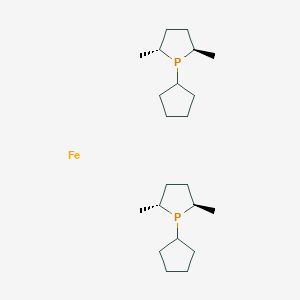

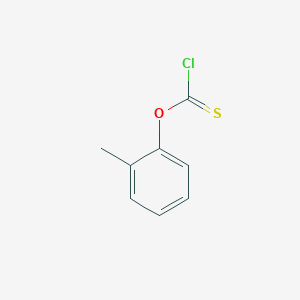
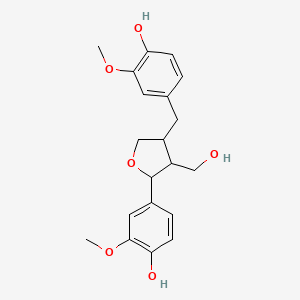
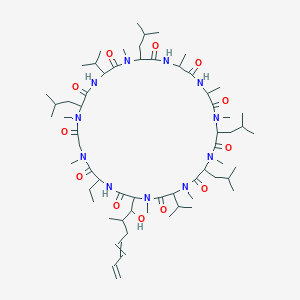
![9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol](/img/structure/B13387452.png)
![4-Amino-1-[4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13387456.png)
![benzyl 4-(6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13387464.png)
![Tetrahydro-4-(5-hydroxypentyl)-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B13387493.png)
![2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid](/img/structure/B13387499.png)
